Trimethyl borate

CVD precursor volatility vapor pressure boron doping

For demanding applications in Li-ion battery electrolytes and semiconductor CVD, Trimethyl borate (TMB) provides quantifiable performance advantages. In batteries, 2% TMB additive yields 85.3% capacity retention after 600 cycles, significantly outperforming TEB (72.6%) due to a denser, more protective cathode-electrolyte interphase. In CVD, TMB's higher vapor pressure enables lower-temperature precursor delivery and 3× better boron uniformity. Ensure your supply chain specifies TMB, not a generic alkyl borate, for cycle life and yield-critical processes.

Molecular Formula C3H9BO3
B(OCH3)3
C3H9BO3
Molecular Weight 103.92 g/mol
CAS No. 121-43-7
Cat. No. B150158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl borate
CAS121-43-7
SynonymsBoric Acid (H3BO3) Trimethyl Ester;  Methyl Borate ((MeO)3B);  Borester O;  Boric Acid Trimethyl Ester;  Boron Trimethoxide;  NSC 777;  TMB;  Trimethoxyborane;  Trimethoxyborine;  Trimethoxyboron
Molecular FormulaC3H9BO3
B(OCH3)3
C3H9BO3
Molecular Weight103.92 g/mol
Structural Identifiers
SMILESB(OC)(OC)OC
InChIInChI=1S/C3H9BO3/c1-5-4(6-2)7-3/h1-3H3
InChIKeyWRECIMRULFAWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with tetrahydrofuran, ether, isoporpylamine, hexane, methanol, nujol, and other organic liquids
Miscible with alcohol, ether;  soluble in polar nonhydroxylic solvents
Solubility in water: reaction

Trimethyl Borate CAS 121-43-7: Technical Baseline and Procurement Considerations for Boron Ester Selection


Trimethyl borate (CAS 121-43-7, formula B(OCH₃)₃) is a volatile organoboron liquid (bp 68–69 °C, vapor pressure ~148 hPa at 20 °C) [1] that serves as a weak Lewis acid (AN = 23 by the Gutmann-Beckett method) [2] and a key precursor for boronic acids and sodium borohydride [3]. Its high boron content (~10.4 wt%) and clean thermal decomposition make it widely used in semiconductor doping, lithium-ion battery electrolyte additives, and organic synthesis .

Why Generic Substitution of Trimethyl Borate Fails: The Critical Role of Alkyl Chain Length in Borate Ester Performance


Alkyl borates (trimethyl, triethyl, triisopropyl, etc.) are not interchangeable despite their shared B(OR)₃ core. The alkyl chain length profoundly influences volatility (vapor pressure drops from ~148 hPa for TMB to ~10 mmHg for TEB) [1], hydrolysis kinetics, Lewis acidity, and the properties of derived thin films [2]. In lithium-ion batteries, TMB yields capacity retention of 85.3% after 600 cycles versus 72.6% for TEB under identical conditions, driven by differences in surface film density and oxidative stability [3]. In CVD, TMB's higher vapor pressure enables lower-temperature precursor delivery but requires cooling to −25 °C to suppress excess volatilization, whereas TEB operates at higher bubbling temperatures [4]. Procuring a generic 'alkyl borate' without specifying the exact ester risks process failure or suboptimal performance.

Trimethyl Borate CAS 121-43-7: Quantitative Comparative Evidence for Scientific Selection


Superior Volatility and Vapor Pressure: Trimethyl Borate vs. Triethyl Borate for CVD and Gas-Phase Applications

Trimethyl borate (TMB) exhibits substantially higher vapor pressure than triethyl borate (TEB), a critical factor for chemical vapor deposition (CVD) precursor delivery and gas-phase reaction kinetics [1]. TMB's vapor pressure is 147.9–148 hPa at 20 °C and approximately 157 mmHg (≈209 hPa) at 25 °C [2]. In contrast, TEB's vapor pressure is only ~10.98 mmHg (≈14.6 hPa) at standard conditions [3]. This >10-fold difference in volatility dictates that TMB requires active cooling (e.g., bubbler at −25 °C) to suppress excessive vaporization, while TEB must be heated to achieve comparable delivery rates. The higher volatility of TMB enables lower-temperature precursor delivery, reducing thermal decomposition in transfer lines [4].

CVD precursor volatility vapor pressure boron doping gas-phase delivery

Enhanced Lithium-Ion Battery Capacity Retention: Trimethyl Borate Outperforms Triethyl Borate as Electrolyte Additive

In a direct head-to-head study using high-voltage LiNi₀.₅Mn₁.₅O₄ (LNMO) cathodes, trimethyl borate (TMB) demonstrates markedly superior capacity retention compared to triethyl borate (TEB) when used as a film-forming electrolyte additive [1]. Addition of 2 wt% TMB improves capacity retention after 600 cycles from a baseline of 23.4% to 85.3%, whereas the same concentration of TEB achieves only 72.6% retention [2]. The performance differential is attributed to the formation of a denser, more protective cathode-electrolyte interphase (CEI) film from TMB oxidation that more effectively suppresses transition metal dissolution and LNMO particle shedding [3]. DFT calculations further reveal that TEB exhibits higher oxidation activity than TMB, leading to a less controlled, thicker, and more resistive surface film [4].

lithium-ion battery electrolyte additive high-voltage cathode capacity retention LNMO

Trimethyl Borate Delivers Uniform Boron Doping in BPSG Films: CVD Deposition Uniformity Advantage vs. Triethyl Borate

In atmospheric pressure chemical vapor deposition (AP-CVD) of borophosphosilicate glass (BPSG) films using tetraethyl orthosilicate (TEOS) and ozone, trimethyl borate (TMB) provides superior boron concentration uniformity compared to triethyl borate (TEB) [1]. Uniformity values obtained with TMB vapor at a bubbling temperature of 10 °C are one-third (i.e., 3× better) than those obtained with TEB vapor under identical conditions [2]. Furthermore, uniformity changes due to process parameter variations from the standard condition are smaller with TMB, attributed to TMB's cleavage by O₃ at lower temperatures [3]. However, a decrease in boron concentration profile is observed at the silicon/silicon-dioxide interface with TMB due to its higher vapor pressure necessitating reduced carrier gas flow; this can be mitigated by cooling the TMB bubbler to −25 °C, which yields a uniform profile equivalent to the 10 °C result [4].

BPSG deposition CVD uniformity boron doping profile semiconductor manufacturing

Lewis Acidity Quantification: Trimethyl Borate (AN=23) vs. Strong Lewis Acids for Catalytic Applications

Trimethyl borate exhibits weak Lewis acidity with an acceptor number (AN) of 23 as determined by the Gutmann-Beckett method [1]. This places TMB in a distinct reactivity class compared to stronger boron Lewis acids such as boron trifluoride (BF₃, which is a very strong Lewis acid) and tris(pentafluorophenyl)borane (B(C₆F₅)₃, which has Lewis acidity superior to BF₃ and comparable to TMB in some specialized contexts) [2][3]. The moderate Lewis acidity of TMB makes it suitable for applications requiring controlled electrophilic activation without the aggressive side reactions (e.g., polymerization, substrate decomposition) that plague stronger Lewis acids [4]. While no direct AN comparison data for other trialkyl borates (e.g., triethyl borate) was identified in authoritative sources, the electron-donating effect of longer alkyl chains generally reduces boron electrophilicity further [5].

Lewis acidity Gutmann-Beckett method catalysis boron Lewis acids

Trimethyl Borate Hydrolysis Sensitivity: Azeotrope Formation with Methanol as a Distillation and Purification Consideration

Trimethyl borate hydrolyzes in the presence of water to yield methanol and boric acid, a characteristic shared by all borate esters; however, TMB uniquely forms an azeotrope with methanol consisting of 70% B(OCH₃)₃ and 30% methanol (density 0.87 g/mL, boiling point 52–54 °C, flash point 34 °C) [1]. This azeotropic behavior, not documented for higher trialkyl borates, has significant implications for purification: simple distillation of TMB synthesized from methanol and boric acid yields the azeotrope rather than pure TMB (bp 68–69 °C) [2]. This contrasts with triethyl borate and triisopropyl borate, which form azeotropes with their respective parent alcohols but with different compositions and boiling characteristics [3]. The presence of methanol in the azeotrope also alters flammability and toxicity profiles relative to pure TMB [4].

hydrolysis stability moisture sensitivity azeotrope methanol purification

Trimethyl Borate CAS 121-43-7: Optimal Application Scenarios Based on Quantitative Differentiation


High-Voltage Lithium-Ion Battery Electrolyte Formulation for Long-Cycle-Life Cathodes

Use Case: Formulating electrolytes for high-voltage cathodes (e.g., LNMO, LiNi₁/₃Co₁/₃Mn₁/₃O₂) requiring long cycle life (>500 cycles). Evidence Basis: Direct comparative data shows 2% TMB additive improves LNMO capacity retention from 23.4% to 85.3% after 600 cycles, outperforming TEB (72.6%) by 12.7 percentage points [1]. TMB forms a denser, more protective cathode-electrolyte interphase (CEI) film that suppresses transition metal dissolution and particle shedding [2]. Procurement Implication: Select TMB over TEB or TPB when cycle life is the critical performance metric; validate additive concentration (2 wt% is effective) for your specific cathode chemistry.

Semiconductor BPSG Layer Deposition Requiring Tight Boron Uniformity Control

Use Case: Atmospheric pressure CVD of borophosphosilicate glass (BPSG) dielectric layers in IC and MEMS fabrication. Evidence Basis: Head-to-head CVD study shows TMB provides 3× better boron concentration uniformity than TEB (uniformity values with TMB are one-third those of TEB) at 10 °C bubbler temperature [3]. TMB also exhibits smaller uniformity variations when process parameters deviate from standard conditions due to lower-temperature cleavage by ozone [4]. Procurement Implication: Specify TMB for BPSG processes where doping uniformity directly impacts device yield; ensure CVD tooling includes TMB bubbler cooling capability to −25 °C to mitigate boron depletion at interfaces.

Gas-Phase Boron Doping and ALD Precursor Delivery at Low to Moderate Temperatures

Use Case: Atomic layer deposition (ALD) and chemical vapor deposition (CVD) of boron-containing thin films (e.g., AlxByOz, B-doped ZnO, boron-doped diamond) where low-temperature precursor delivery is required. Evidence Basis: TMB's vapor pressure (~148 hPa at 20 °C) is >10× higher than TEB (~14.6 hPa), enabling efficient gas-phase delivery without heating [5]. In ALD, TMB enables growth of aluminum borate films with growth per cycle (GPC) of up to 3.5 Å/cycle when combined with H₂O plasma, achieving 15–20% boron incorporation [6]. Procurement Implication: TMB is the preferred choice for low-temperature ALD/CVD where high vapor pressure minimizes precursor condensation in transfer lines; for high-temperature processes or where lower volatility is desired, consider TEB or TIPB.

Controlled Electrophilic Catalysis Requiring Weak Lewis Acidity to Avoid Side Reactions

Use Case: Organic synthesis applications such as dehydrative condensation of silanols, selective oxidations, and as a precursor to boronic esters for Suzuki couplings where strong Lewis acids (e.g., BF₃, B(C₆F₅)₃) cause unwanted polymerization or substrate degradation. Evidence Basis: TMB exhibits quantifiable weak Lewis acidity (AN = 23 by Gutmann-Beckett method) [7], enabling controlled electrophilic activation without the aggressive side reactions associated with BF₃ [8]. TMB is effective as a catalyst for selective oxidation of aliphatic hydrocarbons and polymerization of vinyl compounds . Procurement Implication: When substrate sensitivity precludes strong Lewis acids, TMB provides a verifiable intermediate acidity (AN=23) that balances reactivity with selectivity; note that longer-chain borates (TEB, TIPB) are inferred to be even weaker Lewis acids, potentially further attenuating reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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